2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid

Chiral resolution Stereochemistry Procurement specification

2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid (CAS 101004-95-9) is a racemic isoindolinone–phenylacetic acid hybrid with the molecular formula C16H13NO3 and a molecular weight of 267.28 g·mol⁻¹. The compound possesses a single stereocenter at the α-carbon of the acetic acid moiety, yielding an equimolar mixture of (R)- and (S)-enantiomers.

Molecular Formula C16H13NO3
Molecular Weight 267.28 g/mol
CAS No. 101004-95-9
Cat. No. B016893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid
CAS101004-95-9
Molecular FormulaC16H13NO3
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C(=O)N1C(C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C16H13NO3/c18-15-13-9-5-4-8-12(13)10-17(15)14(16(19)20)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,19,20)
InChIKeyPNOHRUSRGMQJPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid (CAS 101004-95-9): A Racemic Isoindolinone–Phenylacetic Acid Scaffold for Medicinal Chemistry and Chiral Method Development


2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid (CAS 101004-95-9) is a racemic isoindolinone–phenylacetic acid hybrid with the molecular formula C16H13NO3 and a molecular weight of 267.28 g·mol⁻¹ [1]. The compound possesses a single stereocenter at the α-carbon of the acetic acid moiety, yielding an equimolar mixture of (R)- and (S)-enantiomers. It is classified as an isoindolinone derivative, a structural class prevalent in bioactive molecules ranging from non-steroidal anti-inflammatory drugs (NSAIDs) to cereblon-modulating agents, and is primarily offered as a research chemical and synthetic intermediate with typical purities of 95–98% .

Why Generic Substitution Fails for 2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid: The Critical Role of Stereochemistry and Scaffold Topology


The single stereocenter of 2-(1-oxoisoindolin-2-yl)-2-phenylacetic acid is a decisive feature for any stereospecific application; substituting the racemate with a single enantiomer—or vice versa—can fundamentally alter target engagement, as demonstrated for α-substituted phenylacetic acid NSAIDs such as indoprofen, where the (S)-enantiomer exhibits 10- to 100-fold greater COX inhibitory potency than the (R)-antipode [1]. Furthermore, the compound’s isoindolinone ring is attached directly to the α-carbon of the phenylacetic acid unit, distinguishing it from clinically studied analogs such as indoprofen and indobufen, which incorporate a para-phenylene spacer. This topological difference alters the spatial presentation of the carboxylic acid pharmacophore and can affect both enzyme inhibition profiles and physicochemical properties, making cross-class substitution unreliable [2].

Quantitative Differentiation Evidence for 2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid (CAS 101004-95-9) Relative to Closest Analogs


Racemic vs. Enantiopure: Stereochemical Purity, Cost, and Procurement Trade-offs for 2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid

The target compound is supplied as a racemic mixture (CAS 101004-95-9) with a typical purity of ≥95%. The (R)-enantiomer (CAS 1164474-12-7) is also commercially available at a similar minimum purity of 95% . However, the racemate is produced without chiral separation steps, resulting in a significantly lower procurement cost and higher batch-to-batch availability, making it the preferred starting material for achiral synthetic transformations or for the development of chiral resolution protocols .

Chiral resolution Stereochemistry Procurement specification

Physicochemical Profile of 2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid vs. Indoprofen: Lipophilicity and Topological Polar Surface Area Comparison

Computed physicochemical parameters differentiate the target compound from the structurally related NSAID indoprofen (CAS 31842-01-0). The target compound exhibits a lower XLogP3-AA value of 2.2 compared to approximately 3.2 for indoprofen, while maintaining a nearly identical topological polar surface area (TPSA) of 57.6 Ų versus 57.5 Ų for indoprofen [1][2]. The 1.0 log unit reduction in lipophilicity, attributable to the absence of the α-methyl substituent and the para-phenylene spacer present in indoprofen, is predicted to improve aqueous solubility and reduce non-specific protein binding, which can be advantageous in biochemical assay development.

Lipophilicity Drug-likeness Pharmacokinetics

Scaffold Topology: Direct Isoindolinone–Phenylacetic Acid Linkage vs. Para-Phenylene Spacer in Indoprofen and Indobufen and Implications for Target Binding

In the target compound, the isoindolinone nitrogen is attached directly to the α-carbon of phenylacetic acid, whereas indoprofen (2-[4-(1-oxoisoindolin-2-yl)phenyl]propanoic acid) and indobufen (2-[4-(1-oxoisoindolin-2-yl)phenyl]butanoic acid) incorporate a rigid para-phenylene spacer between the isoindolinone and the α-substituted acetic acid group. Published SAR studies on isoindoline-based COX-1/COX-2 inhibitors demonstrate that the spatial relationship between the isoindolinone ring and the carboxylic acid moiety is a critical determinant of inhibitory potency and isoform selectivity [1]. The shorter, more constrained scaffold of the target compound places the carboxylic acid in a distinct region of the enzyme active site compared to the extended indoprofen/indobufen scaffold, for which IC₅₀ values against COX-1 and COX-2 range from sub-micromolar to low micromolar depending on the α-substituent [1][2]. While direct head-to-head COX inhibition data for the target compound are absent from the public domain, the topological divergence is sufficient to preclude reliable activity extrapolation from the extended-spacer series.

Scaffold topology Structure–activity relationship COX inhibition

Analytical Batch Consistency: Purity and Characterization Data for 2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid from Independent Suppliers

Independent supplier certificates of analysis confirm that the target compound is routinely supplied at ≥95% purity (HPLC) with orthogonal identity confirmation by ¹H NMR and mass spectrometry . One supplier additionally provides GC and HPLC batch-specific chromatograms, enabling direct assessment of organic volatile impurities and non-volatile related substances. This multi-technique characterization package exceeds the typical single-method (HPLC-only) release offered for many research-grade isoindolinone derivatives, reducing the risk of uncharacterized impurities confounding biological assay results.

Quality control Batch consistency Analytical characterization

High-Value Research and Industrial Application Scenarios for 2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid (CAS 101004-95-9)


Chiral Method Development and Enantiomeric Purity Determination

The racemic nature and single stereocenter of 2-(1-oxoisoindolin-2-yl)-2-phenylacetic acid make it an ideal probe for developing and validating chiral HPLC or SFC methods. The equimolar enantiomeric composition provides a built-in 1:1 peak-area ratio for column screening, and the availability of both the racemate and the isolated (R)-enantiomer (CAS 1164474-12-7) enables unambiguous peak assignment and system suitability testing [1].

Medicinal Chemistry Building Block for Novel Isoindolinone-Containing Compound Libraries

The carboxylic acid functional group of the target compound is amenable to diverse derivatization—including amide coupling, esterification, and reduction to the primary alcohol—enabling rapid generation of structurally diverse isoindolinone-containing screening libraries. The racemic scaffold can be used in initial hit-finding campaigns, with subsequent chiral resolution or asymmetric synthesis applied to promising hits identified during primary screening [2].

Negative Control or Reference Compound in COX Inhibition Assays

Based on scaffold-level SAR inference, the target compound, which lacks the α-methyl group and para-phenylene spacer of potent NSAID isoindolines, is predicted to exhibit substantially attenuated COX-1/COX-2 inhibitory activity relative to indoprofen [2]. This property positions it as a useful scaffold-matched negative control in biochemical assays designed to validate target engagement of novel isoindolinone-based drug candidates.

Physicochemical Probe for Assessing Lipophilicity-Driven Assay Interference

With an XLogP3-AA of 2.2, the target compound occupies an intermediate lipophilicity range that is common for drug-like molecules but below the threshold associated with promiscuous aggregation-based assay interference (LogP > 3.5). It can therefore serve as a reference compound for evaluating the contribution of non-specific partitioning or aggregation to the apparent activity of more lipophilic isoindolinone analogs in biochemical or cell-based assays [1].

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